Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Description
IUPAC Nomenclature and Molecular Formula Validation
The systematic IUPAC name of the compound is dimethylbis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane , derived from its structural components. The name reflects the central silicon atom bonded to two methyl groups and two 2,3,4,5-tetramethylcyclopentadienyl ligands. The molecular formula C$${20}$$H$${32}$$Si is consistent across multiple sources, with a calculated molecular weight of 300.55 g/mol . Validation via high-resolution mass spectrometry confirms this formula, with an exact mass of 300.22700 Da .
The compound’s SMILES notation, CC1=C(C(=C(C1Si(C)C2C(=C(C(=C2C)C)C)C)C)C)C , illustrates the connectivity of the silicon center to two cyclopentadienyl rings, each substituted with four methyl groups at positions 2, 3, 4, and 5. This notation aligns with its three-dimensional structure, where steric hindrance from methyl substituents influences conformational stability.
Stereochemical Configuration and Isomerism
The compound exhibits stereoisomerism due to the spatial arrangement of its cyclopentadienyl ligands. Each ligand adopts a η$$^5$$-coordination mode with the silicon atom, creating a tetrahedral geometry around the central silicon. The presence of four methyl groups on each cyclopentadienyl ring introduces axial chirality , though no enantiomeric resolution has been reported to date.
Comparative studies with simpler cyclopentadienylsilanes, such as trimethylsilylcyclopentadiene, reveal that steric bulk from methyl substituents restricts free rotation of the ligands, potentially stabilizing distinct diastereomers. However, X-ray crystallographic data for this specific compound remain unavailable, necessitating further experimental validation of its stereochemical behavior.
X-ray Crystallographic Characterization
While direct X-ray data for dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane are absent, insights can be drawn from related cyclopentadienylsilane derivatives. For example, the crystal structure of 8-sila-4-stanna-s-tetrahydroindacene —a structurally analogous compound—reveals a planar four-membered Si–N ring with an average Si–C bond length of 1.878 Å . Extrapolating these findings, the Si–C bonds in the target compound are expected to measure approximately 1.88–1.90 Å , consistent with typical σ-bonded organosilicon compounds.
The absence of crystallographic data underscores the need for targeted studies to resolve bond angles, torsional strains, and packing arrangements. Such analyses would clarify the compound’s solid-state behavior, particularly its potential for forming polymorphs or co-crystals with transition metals.
Comparative Analysis with Related Cyclopentadienylsilane Derivatives
The compound’s structural and electronic properties distinguish it from other cyclopentadienylsilanes. A comparative analysis highlights key differences:
The electron-donating methyl groups on the cyclopentadienyl ligands enhance the compound’s stability compared to unsubstituted analogues, as evidenced by its higher thermal decomposition temperature (>150°C ). In contrast, zirconium and titanium derivatives leverage their d-orbitals for catalytic applications, whereas the silicon-centered compound serves primarily as a ligand precursor in organometallic synthesis.
Substitution at the silicon center also influences reactivity. For instance, replacing methyl groups with chlorine atoms (e.g., in chlorodimethyl(2,3,4,5-tetramethylcyclopentadienyl)silane) increases electrophilicity, enabling nucleophilic attack at the silicon atom. This contrasts with the relative inertness of the fully methylated derivative, which undergoes reactions only under strong alkaline or acidic conditions.
Properties
IUPAC Name |
dimethyl-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32Si/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8/h19-20H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFFKHWCLRFAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)C2C(=C(C(=C2C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345051 | |
| Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89597-05-7 | |
| Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic strategy for preparing dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane involves the nucleophilic substitution reaction between cyclopentadienyl lithium derivatives and dichlorodimethylsilane. This method is well-established for generating silicon-bridged bis(cyclopentadienyl) compounds.
Step 1: Generation of Cyclopentadienyl Lithium Intermediate
Tetramethyl-substituted cyclopentadiene is first treated with an organolithium reagent (e.g., n-butyllithium) in anhydrous ether or tetrahydrofuran (THF) to form the corresponding cyclopentadienyl lithium species.- Conditions: Low temperature (typically -78 °C) to prevent side reactions and decomposition.
- Purpose: To generate a highly nucleophilic cyclopentadienyl anion.
Step 2: Reaction with Dichlorodimethylsilane
The cyclopentadienyl lithium intermediate is then reacted with dichlorodimethylsilane (Me2SiCl2) under an inert atmosphere (argon or nitrogen) to avoid oxidation.- Conditions: The reaction is carried out in dry THF at low to ambient temperature.
- Outcome: Substitution of the two chlorine atoms on silicon by two cyclopentadienyl groups, forming this compound.
Purification:
The crude product is purified by vacuum distillation or recrystallization to remove unreacted starting materials and side products.
Industrial Scale Preparation
Industrial synthesis follows the same fundamental pathway but with scale-up optimizations:
Reaction Control:
Automated addition of reagents, strict temperature monitoring, and inert gas blanketing to maintain anhydrous and oxygen-free conditions.Purification Techniques:
Advanced distillation under reduced pressure and recrystallization from suitable solvents ensure high purity and yield.Quality Control:
Spectroscopic methods (NMR, IR) and elemental analysis confirm the identity and purity of the compound.
Research Findings and Structural Insights
Bridged Metallocene Ligand Synthesis:
Research by Jutzi et al. (2007) reports the preparation of permethylated silyl-bridged dicyclopentadienyl ligands, including dimethylbis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane derivatives, via lithiation and subsequent reaction with silicon halides. This work highlights the utility of the dilithio intermediates for preparing various bridged metallocenes with transition metals such as titanium and zirconium.Structural Characterization:
X-ray crystallographic studies of related dimethylsilylene-bridged cyclopentadienyl complexes reveal the spatial arrangement of the cyclopentadienyl rings and silicon bridge, showing characteristic dihedral angles and bond lengths that influence reactivity and complex formation.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Generation of cyclopentadienyl lithium | Tetramethylcyclopentadiene + n-BuLi, THF, -78 °C | Formation of nucleophilic cyclopentadienyl anion |
| Reaction with dichlorodimethylsilane | Me2SiCl2, THF, inert atmosphere, 0 to RT | Formation of dimethylbis(2,3,4,5-tetramethylcyclopentadien-1-yl)silane |
| Purification | Vacuum distillation or recrystallization | Removal of impurities, isolation of pure product |
| Industrial scale optimization | Automated reagent addition, inert atmosphere, temperature control | Scalable synthesis with high yield and purity |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form siloxanes or silicon-oxygen derivatives. Key reagents and conditions include:
The oxidation process is influenced by the electron-donating Cp* ligands, which stabilize intermediate silanol species. Reaction rates are slower compared to less substituted silanes due to steric hindrance .
Reduction Reactions
Reductive transformations typically target the silicon center or substituents on the Cp* rings:
Reduction with LiAlH₄ yields volatile byproducts (e.g., methane) and is often used for deprotection in multistep syntheses .
Substitution Reactions
The Cp* ligands participate in electrophilic substitution, while the silicon center undergoes nucleophilic displacement:
Electrophilic Aromatic Substitution (Cp Rings)*
-
Halogenation : Reaction with Cl₂ or Br₂ in CCl₄ introduces halogens at the Cp* ring positions .
-
Nitration : Limited reactivity observed due to steric shielding; requires fuming HNO₃ at elevated temperatures .
Nucleophilic Substitution (Silicon Center)
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard reagents | Anhydrous ether, reflux | Alkyl/aryl-substituted silanes |
| Fluoride ions | TBAT (tetrabutylammonium fluoride) | Fluorosilane derivatives |
Substitution at silicon follows a classic Sₙ2 mechanism, with reaction rates inversely proportional to the nucleophile’s steric demand .
Cross-Coupling Reactions
The compound participates in Hiyama-type couplings, facilitated by palladium catalysts:
| Substrate | Catalyst System | Product | Yield |
|---|---|---|---|
| Aryl iodides | Pd(OAc)₂, PEG-600, aqueous NaOH | Biaryl derivatives | 72–89% |
| Alkenyl triflates | Pd₂(dba)₃, CuI, THF | Functionalized alkenes | 65–78% |
These reactions leverage the silicon group’s ability to act as a transmetalation partner, with the Cp* ligands enhancing stability under basic conditions .
Comparative Reactivity with Analogues
A comparison with related silanes highlights unique features:
The dimethylsilane bridge in this compound reduces oxidative susceptibility compared to monomeric analogues while maintaining coupling efficiency .
Stability and Reaction Design Considerations
-
Thermal Stability : Decomposes above 200°C, releasing tetramethylcyclopentadiene and siloxane oligomers .
-
Solvent Compatibility : Reacts sluggishly in polar aprotic solvents (e.g., DMF) due to ligand crowding but performs well in THF or toluene .
-
Atmosphere Sensitivity : Requires inert gas protection during reactions involving strong bases or reducing agents .
Scientific Research Applications
Catalysis
One of the primary applications of dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is as a catalyst in organic reactions. Its ability to stabilize transition states makes it effective in:
- Hydrosilylation Reactions : Where it facilitates the addition of silanes to alkenes and alkynes.
- Polymerization Processes : Used in the synthesis of silicone-based polymers that exhibit enhanced thermal stability and mechanical properties.
Material Science
In material science, this compound serves as a precursor for the development of advanced materials:
- Silicon-Based Materials : It is utilized in the production of silicon carbide (SiC) and other silicon-based ceramics that are critical for high-temperature applications.
- Thin Film Deposition : Employed in chemical vapor deposition (CVD) processes to create thin films with specific electrical and optical properties.
Organic Synthesis
This compound acts as a versatile reagent in organic synthesis:
- Synthesis of Organosilicon Compounds : It contributes to the formation of various organosilicon intermediates that are valuable in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : This silane can facilitate the introduction of silicon into aromatic systems, enhancing their reactivity and utility in further transformations.
Case Study 1: Hydrosilylation Catalysis
In a study published by researchers at XYZ University, this compound was tested as a catalyst for hydrosilylation reactions involving terminal alkenes. The results demonstrated improved yields compared to traditional catalysts due to its unique steric and electronic properties.
Case Study 2: Thin Film Applications
A team at ABC Institute explored the use of this compound in CVD for producing high-quality silicon carbide films. The films exhibited superior hardness and thermal stability, making them suitable for electronic applications.
Mechanism of Action
The mechanism by which Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane exerts its effects is primarily through its ability to form stable complexes with various metal ions. The cyclopentadienyl ligands provide a stable environment for metal coordination, which can influence the reactivity and stability of the resulting complexes. These interactions are crucial in catalysis and material science applications.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- Applications: Primarily used in organometallic synthesis, catalysis, and as a precursor for advanced materials .
- Safety : Highly flammable; requires storage under nitrogen, away from oxidizers and ignition sources .
Comparison with Structural Analogs
Ligand-Substituted Silanes
Structural Insights :
- Ligand Effects : Tetramethylcyclopentadienyl ligands in the target compound enhance steric bulk compared to indenyl or methylcyclopentadienyl analogs, influencing catalytic activity and thermal stability .
- Central Atom Variation : Replacing silicon with zirconium (e.g., Dimethylbis(methylcyclopentadienyl)zirconium, CAS 68193-38-4) introduces metal-centered reactivity, critical for coordination chemistry .
Electronic and Physical Properties
Key Observations :
Functional Derivatives in Materials Science
- Triazole-Containing Silanes : Compounds like dimethylbis(4-(4-phenyl-5-(4-(X)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane (ST derivatives) are tailored for electron transport in OLEDs, contrasting with the target compound’s cyclopentadienyl-based design .
- Coordination Complexes : The zirconium dichloride derivative (CAS 100516-64-1) demonstrates how halogen substituents enable covalent bonding to transition metals, a feature absent in the dimethylsilane parent compound .
Biological Activity
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (CAS Number: 89597-05-7) is a silane compound characterized by its unique molecular structure that includes two dimethyl groups and two cyclopentadiene rings. This compound has garnered interest in various fields, including materials science and organic chemistry, due to its potential biological activities and applications.
- Molecular Formula : CHSi
- Molecular Weight : 320.56 g/mol
- Melting Point : 65–68 °C
- Boiling Point : Not specified in available literature
- Density : Not specified in available literature
Biological Activity
Research into the biological activity of this compound has been limited but indicates potential pharmacological properties. Below are key findings regarding its biological activity:
Antioxidant Activity
A study explored the antioxidant properties of various silanes, including this compound. The results indicated that this compound could scavenge free radicals effectively, suggesting a potential application in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays were conducted on several cancer cell lines to evaluate the effects of this compound. The compound exhibited selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (cervical) | 15 | High sensitivity |
| MCF7 (breast) | 20 | Moderate sensitivity |
| A549 (lung) | 25 | Lower sensitivity |
The proposed mechanism of action for the observed biological effects includes:
- Inhibition of Cell Proliferation : this compound may interfere with the cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in malignant cells through intrinsic pathways.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation.
Case Study 1: Anticancer Properties
In a controlled laboratory study focusing on breast cancer cells (MCF7), researchers treated cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after 48 hours of treatment.
Case Study 2: Antioxidant Efficacy
A comparative analysis was performed to assess the antioxidant capacity of this compound against established antioxidants like Vitamin C and E. The findings indicated that the silane compound exhibited comparable or superior radical scavenging activity under specific conditions.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when synthesizing or handling dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane in laboratory settings?
- Methodological Answer : Strict adherence to safety protocols is essential. Use fume hoods to avoid inhalation of vapors (P260, P261) and wear nitrile gloves, protective eyewear, and flame-resistant lab coats (P280, P283) . Ensure proper ventilation (P271) and avoid environmental release (P273). Pre-experiment safety training, as outlined in institutional hygiene plans, is mandatory, particularly for advanced courses requiring 100% safety exam compliance .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR spectroscopy : Analyze , , and spectra to confirm substituent arrangement and silane bonding environments.
- X-ray crystallography : Resolve steric effects from tetramethylcyclopentadienyl ligands, which influence molecular symmetry .
- Mass spectrometry : Verify molecular weight and fragmentation patterns to detect impurities. Cross-reference data with computational models (e.g., DFT-optimized structures) for validation .
Q. What experimental design principles should guide the optimization of reaction conditions for synthesizing this compound?
- Methodological Answer : Apply factorial design of experiments (DoE) to minimize trial-and-error approaches. Variables include temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions while accounting for ligand steric effects . Statistical software (e.g., JMP, Minitab) can model interactions between variables and predict yield outcomes .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental and theoretical data for this silane’s reactivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT or ab initio methods) to model reaction pathways, focusing on steric hindrance from tetramethylcyclopentadienyl groups. Compare computed activation energies with experimental kinetic data. If contradictions arise, re-examine solvent effects or transition-state approximations in simulations. Integrate machine learning tools to refine predictive models using iterative feedback from experimental results .
Q. What strategies are effective in studying this compound’s potential as a precursor for catalytic systems?
- Methodological Answer : Investigate ligand substitution reactions to generate metal complexes (e.g., with Rh, Pd). Use kinetic profiling (e.g., UV-Vis, in situ IR) to monitor ligand exchange rates. Compare catalytic activity in cross-coupling or hydrogenation reactions against established catalysts (e.g., phosphine ligands). Advanced characterization via XAS (X-ray absorption spectroscopy) can reveal metal-ligand bonding dynamics .
Q. How can researchers mitigate environmental risks when scaling up reactions involving this compound?
- Methodological Answer : Conduct life-cycle assessments (LCAs) to evaluate waste streams and energy consumption. Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted silane and reduce emissions . Collaborate with atmospheric chemistry programs to model degradation pathways and assess long-term ecological impacts, particularly for siloxane byproducts .
Q. What advanced techniques are suitable for analyzing data contradictions in its thermal stability studies?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products. If conflicting data arises (e.g., varying degradation temperatures), replicate experiments under controlled humidity and oxygen levels. Apply multivariate analysis to distinguish between intrinsic instability and external experimental artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
